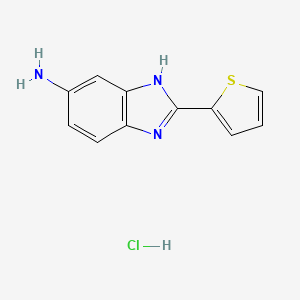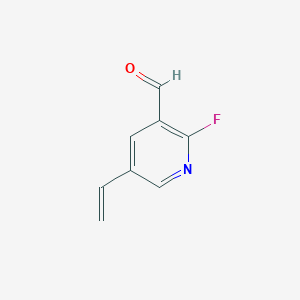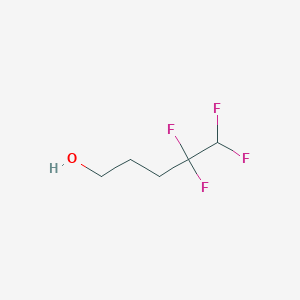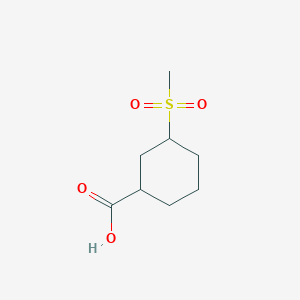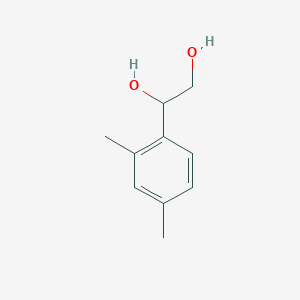
1-(2,4-Dimethylphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of ethane-1,2-diol, where one of the hydrogen atoms is replaced by a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired diol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield the corresponding alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)ethane-1,2-dione.
Reduction: 1-(2,4-Dimethylphenyl)ethanol.
Substitution: 1-(2,4-Dimethylphenyl)ethane-1,2-dichloride.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving diols.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes that catalyze oxidation-reduction reactions, leading to the modulation of cellular redox states. The presence of the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanol: Similar structure but with a single hydroxyl group.
1-(2,4-Dimethylphenyl)ethane-1,2-dione: Oxidized form of the diol.
Ethane-1,2-diol: Parent compound without the 2,4-dimethylphenyl group.
Uniqueness
1-(2,4-Dimethylphenyl)ethane-1,2-diol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChI Key |
KMCSEMXMDOXDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



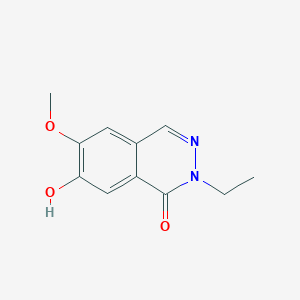


![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)
